Cidofovir dihydrate
Cidofovir dihydrate
Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Brand Name:
Vulcanchem
CAS No.:
149394-66-1
VCID:
VC0003107
InChI:
InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1
SMILES:
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Molecular Formula:
C8H18N3O8P
Molecular Weight:
315.22 g/mol
Cidofovir dihydrate
CAS No.: 149394-66-1
Inhibitors
VCID: VC0003107
Molecular Formula: C8H18N3O8P
Molecular Weight: 315.22 g/mol
CAS No. | 149394-66-1 |
---|---|
Product Name | Cidofovir dihydrate |
Molecular Formula | C8H18N3O8P |
Molecular Weight | 315.22 g/mol |
IUPAC Name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate |
Standard InChI | InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1 |
Standard InChIKey | FPKARFMSZDBYQF-ILKKLZGPSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O.O |
SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Canonical SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Appearance | White powder |
Description | Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous. Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS. |
Synonyms | 1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Reference | 1: Lalezari JP, Drew WL, Glutzer E, James C, Miner D, Flaherty J, Fisher PE, Cundy K, Hannigan J, Martin JC, et al. (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (cidofovir): results of a phase I/II study of a novel antiviral nucleotide analogue. J Infect Dis. 1995 Apr;171(4):788-96. PubMed PMID: 7706804. 2: Kirsch LS, Arevalo JF, De Clercq E, Chavez de la Paz E, Munguia D, Garcia R, Freeman WR. Phase I/II study of intravitreal cidofovir for the treatment of cytomegalovirus retinitis in patients with the acquired immunodeficiency syndrome. Am J Ophthalmol. 1995 Apr;119(4):466-76. PubMed PMID: 7709971. 3: Polis MA, Spooner KM, Baird BF, Manischewitz JF, Jaffe HS, Fisher PE, Falloon J, Davey RT Jr, Kovacs JA, Walker RE, et al. Anticytomegaloviral activity and safety of cidofovir in patients with human immunodeficiency virus infection and cytomegalovirus viruria. Antimicrob Agents Chemother. 1995 Apr;39(4):882-6. PubMed PMID: 7785989; PubMed Central PMCID: PMC162647. 4: James JS. Cidofovir recommended for approval for CMV retinitis. AIDS Treat News. 1996 Apr 5;(no 244):6-7. PubMed PMID: 11363308. 5: de Oliveira CB, Stevenson D, LaBree L, McDonnell PJ, Trousdale MD. Evaluation of Cidofovir (HPMPC, GS-504) against adenovirus type 5 infection in vitro and in a New Zealand rabbit ocular model. Antiviral Res. 1996 Jul;31(3):165-72. PubMed PMID: 8811201. |
PubChem Compound | 60933 |
Last Modified | Nov 11 2021 |
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